N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide
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Overview
Description
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide is a synthetic organic compound with the molecular formula C22H20N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide typically involves the reaction of 3-methylphenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then coupled with 4-aminobenzamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the phenoxyacetyl group.
Scientific Research Applications
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s phenoxyacetyl group is believed to play a crucial role in its binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-3-[(phenoxyacetyl)amino]benzamide
- N-(3-methylphenyl)-2-[(phenoxyacetyl)amino]benzamide
- Phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids
Uniqueness
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide stands out due to its unique combination of a phenoxyacetyl group and a benzamide moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-4-[(2-phenoxyacetyl)amino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-16-6-5-7-19(14-16)24-22(26)17-10-12-18(13-11-17)23-21(25)15-27-20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
FGVCGUZRNWLYAE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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